molecular formula C19H20FN3O3S B14859337 1-{(2E)-2-[(2-fluorophenyl)sulfonyl]-2-[(4-methylphenyl)hydrazono]acetyl}pyrrolidine

1-{(2E)-2-[(2-fluorophenyl)sulfonyl]-2-[(4-methylphenyl)hydrazono]acetyl}pyrrolidine

Cat. No.: B14859337
M. Wt: 389.4 g/mol
InChI Key: ODPUPSGVOVGOAQ-RELWKKBWSA-N
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Description

(2E)-2-(2-fluorobenzenesulfonyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a combination of fluorobenzenesulfonyl, methylphenylhydrazinylidene, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(2-fluorobenzenesulfonyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the hydrazone: Reacting 4-methylphenylhydrazine with an appropriate ketone or aldehyde to form the hydrazone intermediate.

    Sulfonylation: Introducing the 2-fluorobenzenesulfonyl group through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

    Pyrrolidinylation: Incorporating the pyrrolidinyl group through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(2-fluorobenzenesulfonyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the hydrazone or sulfonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(2-fluorobenzenesulfonyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-(pyrrolidin-1-yl)ethan-1-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In biological and medicinal research, this compound might be investigated for its potential pharmacological properties. It could serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-(2-fluorobenzenesulfonyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-(pyrrolidin-1-yl)ethan-1-one would depend on its specific applications. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(2-chlorobenzenesulfonyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-(pyrrolidin-1-yl)ethan-1-one
  • (2E)-2-(2-bromobenzenesulfonyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-(pyrrolidin-1-yl)ethan-1-one

Uniqueness

The presence of the fluorine atom in (2E)-2-(2-fluorobenzenesulfonyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-(pyrrolidin-1-yl)ethan-1-one can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds.

Properties

Molecular Formula

C19H20FN3O3S

Molecular Weight

389.4 g/mol

IUPAC Name

(2E)-2-(2-fluorophenyl)sulfonyl-2-[(4-methylphenyl)hydrazinylidene]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C19H20FN3O3S/c1-14-8-10-15(11-9-14)21-22-18(19(24)23-12-4-5-13-23)27(25,26)17-7-3-2-6-16(17)20/h2-3,6-11,21H,4-5,12-13H2,1H3/b22-18+

InChI Key

ODPUPSGVOVGOAQ-RELWKKBWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(\C(=O)N2CCCC2)/S(=O)(=O)C3=CC=CC=C3F

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C(=O)N2CCCC2)S(=O)(=O)C3=CC=CC=C3F

Origin of Product

United States

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